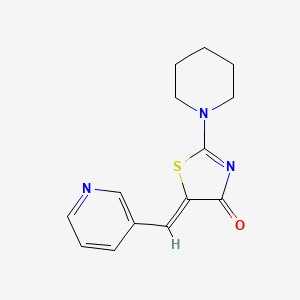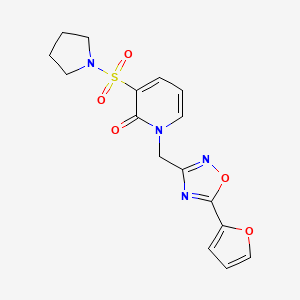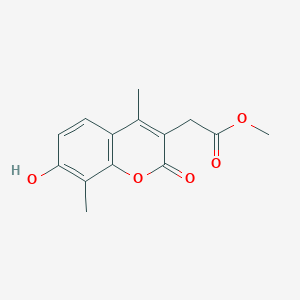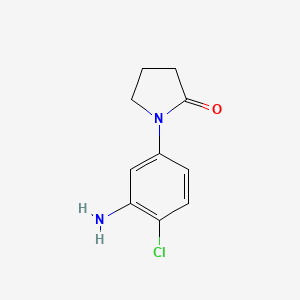
(Z)-2-(piperidin-1-yl)-5-(pyridin-3-ylmethylene)thiazol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-(piperidin-1-yl)-5-(pyridin-3-ylmethylene)thiazol-4(5H)-one, commonly known as PPT, is a molecule that has gained significant attention in the scientific community due to its potential applications in various fields. PPT is a heterocyclic compound that contains a thiazole ring, a pyridine ring, and a piperidine ring. It is a potent and selective estrogen receptor modulator (SERM) that has been extensively studied for its ability to bind to estrogen receptors and modulate their activity.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antitumor Activities
Research has focused on the synthesis and biological activities of pyridine thiazole derivatives and their metal complexes. For instance, a study detailed the creation of two Zn(II) complexes with pyridine thiazole derivatives, which were then characterized and tested for their in vitro antimicrobial and antitumor properties. The findings suggested that these metal complexes exhibit more significant biological activity than the free ligands, with certain compounds showing absolute specificity towards particular bacteria or cancer cell lines, indicating promising applications in developing new bioactive materials with novel properties (Zou Xun-Zhong et al., 2020).
Structural and Biological Activity Studies
Another study synthesized and characterized pyridine hydrazyl thiazole metal complexes to investigate their antibacterial and antitumor activities. The research highlighted that some compounds exhibited specific antibacterial or anticancer activities, underscoring their potential pharmaceutical applications (X. Zou et al., 2020).
Synthesis and Antimicrobial Activity
Further research into thiazolo[3, 2]pyridines containing pyrazolyl moieties explored their synthesis and antimicrobial activities. The study involved condensing certain intermediates with malononitrile, leading to novel thiazolo[3, 2]pyridine derivatives. These compounds were screened for antimicrobial activity, revealing that several exhibited significant antimicrobial properties, suggesting their utility in antimicrobial agent development (T. I. El-Emary et al., 2005).
Novel Metal Complexes with Pyridine Thiazolone Group
Another investigation involved the preparation and characterization of new metal(II) complexes with a ligand based on the pyridine thiazolone group. The study evaluated the in vitro antimicrobial and antitumor activities of these complexes against various bacterial strains and human cancer cell lines. The results demonstrated that some compounds had absolute specificity for certain bacterial strains or cancer cell lines, which might be beneficial for pharmaceutical applications (X. Zou et al., 2021).
Eigenschaften
IUPAC Name |
(5Z)-2-piperidin-1-yl-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c18-13-12(9-11-5-4-6-15-10-11)19-14(16-13)17-7-2-1-3-8-17/h4-6,9-10H,1-3,7-8H2/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXYULXWBSRLEU-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=O)C(=CC3=CN=CC=C3)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=NC(=O)/C(=C/C3=CN=CC=C3)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(piperidin-1-yl)-5-(pyridin-3-ylmethylene)thiazol-4(5H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B2860171.png)
![2-Methoxyethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2860172.png)



![2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-7-(4-methylphenyl)(1,2,4)triazolo[1,5-a]pyrimidine](/img/structure/B2860176.png)

![3-[(4-Chlorophenyl)sulfanyl]-1-(2,4-difluorophenyl)pyrrolidine-2,5-dione](/img/structure/B2860185.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B2860186.png)
![(E)-ethyl 3-ethyl-2-((3-(ethylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2860188.png)


![4-(benzo[d][1,3]dioxol-5-yl(2-methyl-1H-indol-3-yl)methyl)morpholine](/img/structure/B2860193.png)
![2-([1,1'-biphenyl]-4-yl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2860194.png)